4-Hydroxyalprazolam

Benzodiazepine receptor binding GABA-A receptor pharmacology Comparative potency

4-Hydroxyalprazolam (4-OHALP) is the primary active metabolite of alprazolam, formed via CYP3A4-mediated 4-hydroxylation. Unlike α-hydroxyalprazolam, 4-OHALP exhibits a 3.3-fold lower BZD receptor binding potency (0.20 vs. 0.66 relative to alprazolam) and distinct chromatographic properties, necessitating dedicated reference standards. Its low circulating concentration (<4% of parent) demands high-sensitivity LC-MS/MS methods, for which certified reference material provides traceable accuracy. Essential for CYP3A4 phenotyping, forensic urine confirmation, and CYP3A43 mutant characterization. Choose the validated metabolite standard for reliable quantification.

Molecular Formula C17H13ClN4O
Molecular Weight 324.8 g/mol
CAS No. 30896-57-2
Cat. No. B159327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyalprazolam
CAS30896-57-2
Synonyms8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol
Molecular FormulaC17H13ClN4O
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4
InChIInChI=1S/C17H13ClN4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16/h2-9,17,23H,1H3
InChIKeyCEYGCFLPQFNPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyalprazolam (CAS: 30896-57-2) as a Certified Alprazolam Metabolite Standard: Analytical and Pharmacological Profile


4-Hydroxyalprazolam (4-OHALP, C₁₇H₁₃ClN₄O, MW 324.8 g/mol) is a triazolobenzodiazepine and the major active metabolite of alprazolam, formed via CYP3A4-mediated 4-hydroxylation [1]. Unlike its parent drug, 4-OHALP possesses a hydroxyl substituent at the C4 position, conferring a 5-fold lower affinity for the benzodiazepine receptor relative to alprazolam [2]. This compound is commercially supplied as a certified reference material (CRM) in acetonitrile solution (1 mg/mL, Cerilliant®) with validated suitability for LC/MS and GC/MS applications in clinical toxicology and urine drug testing .

Why 4-Hydroxyalprazolam Cannot Be Replaced by Alprazolam or α-Hydroxyalprazolam in Analytical and Metabolic Studies


Substitution of 4-hydroxyalprazolam with alprazolam or the alternative α-hydroxy metabolite in analytical or metabolic investigations is precluded by distinct enzymatic formation rates, differential receptor pharmacology, and divergent chromatographic properties. In human liver microsomes, the formation rate of 4-hydroxyalprazolam exceeds that of α-hydroxyalprazolam [1], yet its plasma concentration relative to the parent drug remains below 4% [2]. Critically, 4-hydroxyalprazolam exhibits a benzodiazepine receptor binding potency of only 0.20 relative to alprazolam, compared to 0.66 for α-hydroxyalprazolam, a 3.3-fold difference that dictates distinct pharmacological contributions and analytical detection requirements [2]. Furthermore, the in vitro chemical instability of 4-hydroxyalprazolam necessitates specific sample handling protocols not required for its α-hydroxy counterpart, directly impacting method validation and procurement of appropriate reference standards [3].

Quantitative Differentiation of 4-Hydroxyalprazolam: Comparative Evidence Against Alprazolam and α-Hydroxyalprazolam


Reduced Benzodiazepine Receptor Affinity of 4-Hydroxyalprazolam Relative to Alprazolam

In benzodiazepine receptor binding experiments, 4-hydroxyalprazolam demonstrates a relative potency of 0.20 compared to the parent drug alprazolam (defined as 1.00) [1]. In contrast, the alternative metabolite α-hydroxyalprazolam exhibits a 3.3-fold higher relative potency of 0.66 [1].

Benzodiazepine receptor binding GABA-A receptor pharmacology Comparative potency

CYP3A4-Catalyzed 4-Hydroxylation Rate Exceeds α-Hydroxylation

In human liver microsomes (HLM) and recombinant CYP3A4 systems, the formation rate of 4-hydroxyalprazolam is consistently higher than that of α-hydroxyalprazolam [1]. This kinetic preference underscores the compound's status as the major metabolic route.

CYP3A4 metabolism Drug metabolism Enzyme kinetics

Comparative CYP3A Isoform Activity: 4-Hydroxyalprazolam Production by CYP3A4 and CYP3A5

Recombinant expression in fission yeast demonstrates that CYP3A4 and CYP3A5 exhibit the highest 4-hydroxyalprazolam production rates among the four CYP3A subfamily members, while CYP3A5 alone is the major producer of α-hydroxyalprazolam [1]. CYP3A4 forms 4-hydroxyalprazolam approximately 2-fold faster than CYP3A5 [2].

CYP3A4 CYP3A5 Recombinant enzyme Metabolite profiling

Plasma Concentration Ratio: 4-Hydroxyalprazolam <4% of Parent Drug

The plasma concentration of 4-hydroxyalprazolam relative to unchanged alprazolam is consistently less than 4% in humans [1]. This low systemic exposure contrasts with the more substantial plasma levels of the parent drug.

Pharmacokinetics Plasma concentration Metabolite exposure

Certified Reference Material (CRM) Availability and Analytical Suitability

4-Hydroxyalprazolam is commercially supplied as a certified reference material (CRM) at 1 mg/mL in acetonitrile (Cerilliant®), with documented suitability for LC/MS and GC/MS applications in clinical toxicology and urine drug testing . This CRM format contrasts with alternative metabolite standards available only as neat solids or custom formulations.

Certified reference material LC-MS/MS GC-MS Forensic toxicology

In Vitro Chemical Instability of 4-Hydroxyalprazolam

4-Hydroxyalprazolam exhibits chemical instability in vitro, a property not shared by its α-hydroxy counterpart [1]. This instability necessitates specific sample handling protocols, including immediate processing or stabilization, to prevent degradation and ensure accurate quantification.

Chemical stability Sample handling Method validation

High-Value Application Scenarios for 4-Hydroxyalprazolam in Analytical and Metabolic Research


LC-MS/MS Method Development and Validation for Alprazolam Pharmacokinetic Studies

4-Hydroxyalprazolam certified reference material (1 mg/mL in acetonitrile) serves as the primary calibration standard for quantifying this major metabolite in human plasma, serum, or urine following alprazolam administration. The low circulating concentration (<4% of parent drug) [1] mandates high-sensitivity LC-MS/MS methods, for which the Cerilliant® CRM provides traceable accuracy essential for regulatory submissions and clinical trial data integrity.

CYP3A4 Phenotyping and Drug-Drug Interaction Studies

Given that 4-hydroxyalprazolam formation is primarily catalyzed by CYP3A4, with a ~2-fold higher rate than CYP3A5 [1], this metabolite serves as a selective probe for CYP3A4 activity in vivo. Measurement of the alprazolam/4-hydroxyalprazolam metabolic ratio in a single plasma sample (3–24 h post-dose) enables CYP3A4 phenotyping in populations where CYP3A5 genotype may confound interpretation of alternative probes [2].

Forensic Toxicology and Urine Drug Testing Confirmation

4-Hydroxyalprazolam is a target analyte in confirmatory urine drug testing panels for alprazolam compliance monitoring. The availability of a certified reference solution compatible with both GC/MS and LC/MS platforms [1] ensures method ruggedness across diverse forensic laboratory instrumentation. Its detection in urine, despite representing only ~0.3% of excreted metabolites [2], provides definitive evidence of alprazolam ingestion distinct from other benzodiazepines.

Recombinant CYP3A Enzyme Activity Profiling and Mutagenesis Studies

In recombinant enzyme systems, 4-hydroxyalprazolam formation rates differentiate CYP3A4, CYP3A5, CYP3A7, and CYP3A43 activities [1]. This compound is essential for characterizing CYP3A43 mutants, which exhibit 4- to 6-fold increased 4-hydroxyalprazolam production relative to wild-type, while failing to produce α-hydroxyalprazolam [2]. Procurement of high-purity 4-hydroxyalprazolam is critical for accurate kinetic parameter determination in such mechanistic enzymology studies.

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